Enhanced Steric Bulk and Metabolic Stability vs. 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
The 2,3-dimethyl substitution on the target compound introduces greater steric bulk near the hinge-binding region compared to the mono-methyl analog 3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 1350994-90-9), which lacks the C2 methyl group . In imidazo[4,5-b]pyridine-based kinase inhibitors, the C2 position is frequently involved in key hydrophobic interactions with the kinase hinge region; the additional methyl group is predicted to enhance binding complementarity and reduce off-rate [1]. Furthermore, the 2-methyl group provides steric shielding against oxidative metabolism at the adjacent imidazole nitrogen, a known metabolic soft spot in des-methyl analogs [2]. While direct metabolic stability data for the target compound are not publicly available, class-level evidence from PDE10A inhibitor optimization shows that adding methyl groups at the C2 position of the imidazo[4,5-b]pyridine scaffold consistently improved in vitro microsomal stability and reduced intrinsic clearance [1].
| Evidence Dimension | Steric bulk and predicted metabolic stability at the C2 position |
|---|---|
| Target Compound Data | 2,3-dimethyl substitution (MW 215.18 g/mol); predicted to provide steric shielding of imidazole nitrogen |
| Comparator Or Baseline | 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 1350994-90-9; MW 201.15 g/mol); lacks C2 methyl group |
| Quantified Difference | Additional methyl group increases molecular weight by 14.03 g/mol; class-level SAR shows C2 methylation improves human liver microsome stability by ≥2-fold in PDE10A inhibitor series [1] |
| Conditions | Class-level inference from PDE10A imidazo[4,5-b]pyridine SAR studies; in vitro human liver microsomal stability assays at 1 µM, 37°C, 30 min incubation [1] |
Why This Matters
The additional C2 methyl group provides a structurally encoded advantage for metabolic stability that is absent in the des-methyl analog, reducing the risk of rapid oxidative clearance in downstream lead optimization.
- [1] Hu E, Andrews K, Chmait S, et al. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Med Chem Lett. 2014;5(6):700-705. doi:10.1021/ml5000993 View Source
- [2] Baladi T, et al. Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Bioorg Med Chem. 2018;26(19):5510-5523. View Source
